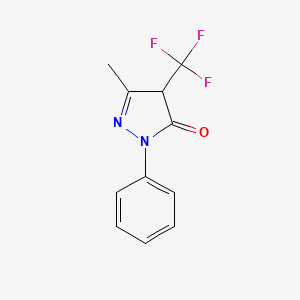
5-methyl-2-phenyl-4-(trifluoromethyl)-4H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-2-phenyl-4-(trifluoromethyl)-4H-pyrazol-3-one is a chemical compound known for its unique structure and properties It belongs to the class of pyrazolones, which are heterocyclic compounds containing a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-2-phenyl-4-(trifluoromethyl)-4H-pyrazol-3-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the activation of the oxazoline ring by triflic anhydride, followed by the opening of the five-membered ring in the 5-methyl-2-phenyl-4,5-dihydrooxazole system . This process requires careful control of reaction conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 5-methyl-2-phenyl-4-(trifluoromethyl)-4H-pyrazol-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the overall structure of the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, triflamides act as a source of nitrogen in C-amination (sulfonamidation) reactions, which are useful for building complex organic molecules .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the addition reactions of triflamide in the presence of oxidizing agents to alkenes and dienes can yield various nitrogen-containing compounds .
Aplicaciones Científicas De Investigación
5-methyl-2-phenyl-4-(trifluoromethyl)-4H-pyrazol-3-one has a wide range of scientific research applications. In chemistry, it is used as a reagent and catalyst in various organic synthesis reactions. In biology and medicine, it has shown potential as a therapeutic agent due to its ability to interact with specific molecular targets. For example, zinc(II) complexes with pyrazolone-based hydrazones have been found to be effective against Trypanosoma brucei, the parasite responsible for African sleeping sickness .
Mecanismo De Acción
The mechanism of action of 5-methyl-2-phenyl-4-(trifluoromethyl)-4H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. For instance, the zinc(II) complex of this compound has been shown to impact the CTP pools in Trypanosoma brucei, suggesting that CTP synthetase is the targeted enzyme . This interaction disrupts the normal functioning of the parasite, leading to its elimination.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 5-methyl-2-phenyl-4-(trifluoromethyl)-4H-pyrazol-3-one include other pyrazolone derivatives such as 5-methyl-2-phenyl-4-(2-phenyl-1-(2-(4-(trifluoromethyl)-phenyl)hydrazineyl)ethyl)-2,4-dihydro-3H-pyrazol-3-one and (Z)-5-methyl-2-phenyl-4-(2-phenyl-1-(2-(pyridin-2-yl)hydrazineyl)ethylidene)-2,4-dihydro-3H-pyrazol-3-one .
Uniqueness: The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and electron-withdrawing capability
Propiedades
Fórmula molecular |
C11H9F3N2O |
|---|---|
Peso molecular |
242.20 g/mol |
Nombre IUPAC |
5-methyl-2-phenyl-4-(trifluoromethyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C11H9F3N2O/c1-7-9(11(12,13)14)10(17)16(15-7)8-5-3-2-4-6-8/h2-6,9H,1H3 |
Clave InChI |
XOQLTNUBBHKTOR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=O)C1C(F)(F)F)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















